2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide is an organic compound belonging to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring. This compound has garnered interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide typically involves multiple steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound also belongs to the pyridinylpyrimidine class and has similar pharmacological activities.
Nilotinib: Another anti-cancer agent with a structure similar to Imatinib.
Uniqueness
2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide is unique due to its specific substitution pattern and the presence of a propanamide group, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
61310-43-8 |
---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C13H14N4O/c1-9(2)13(18)17-11-5-8-15-12(16-11)10-3-6-14-7-4-10/h3-9H,1-2H3,(H,15,16,17,18) |
InChI Key |
MCKLFMRKFKYTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.